1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyridin-4-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-5-11-12(6-8)9-1-3-10-4-2-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHKARYAMRAFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(C=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155577-06-2 | |
| Record name | 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Pyrazole and Pyridine Hybrid Scaffolds in Organic Synthesis
The fusion of pyrazole (B372694) and pyridine (B92270) rings into a single molecular scaffold creates a hybrid structure with a unique combination of electronic and steric properties. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. nih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgekb.eg
The pyridine ring, a six-membered aromatic heterocycle, is also a fundamental component in numerous pharmaceuticals and functional materials. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular recognition and binding to biological targets. When combined, the pyrazole-pyridine hybrid scaffold offers a rich platform for creating compounds with diverse three-dimensional structures and electronic distributions, making them attractive for the design of kinase inhibitors and other targeted therapies. nih.govresearchgate.net The specific linkage between the pyrazole and pyridine rings in 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde provides a defined spatial arrangement that is often exploited in the rational design of new drug candidates. nih.gov
Role of the Carbaldehyde Functionality in Chemical Transformations
The carbaldehyde group (-CHO) is a highly versatile and reactive functional group in organic synthesis. Its presence in 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde makes the molecule a valuable precursor for a wide range of chemical transformations. The electrophilic nature of the aldehyde carbon allows it to readily react with various nucleophiles, serving as a gateway for constructing more complex molecules.
Key transformations involving the carbaldehyde group include:
Condensation Reactions: Aldehydes are classic substrates for condensation reactions with amines, hydrazines, and other nucleophiles to form imines (Schiff bases), hydrazones, and related derivatives. ekb.eg These reactions are fundamental in building larger, more elaborate molecular frameworks.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of compounds with distinct chemical properties and biological activities.
Carbon-Carbon Bond Formation: The carbaldehyde group can participate in various carbon-carbon bond-forming reactions, such as the Wittig reaction or aldol (B89426) condensations, enabling the extension of the carbon skeleton.
This inherent reactivity makes the carbaldehyde a powerful tool for molecular diversification, allowing chemists to readily modify the pyrazole-pyridine core and explore a broad chemical space. umich.edu
Overview of Research Trajectories for 1 Pyridin 4 Yl 1h Pyrazole 4 Carbaldehyde
Strategies for the Construction of the Pyrazole Ring System
The formation of the pyrazole scaffold is a cornerstone of the synthesis. This can be achieved either by building the ring from acyclic precursors through cycloaddition or by cyclizing a pre-assembled carbon-nitrogen backbone.
Cycloaddition Reactions in Pyrazole Scaffold Assembly
One of the most powerful and versatile methods for constructing the pyrazole ring is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this often translates to the reaction of a diazo compound with an alkyne or an alkyne equivalent. organic-chemistry.org The regioselectivity of the cycloaddition is a critical factor, governed by the electronic and steric properties of the substituents on both the diazo compound and the alkyne.
Another significant cycloaddition strategy is the reaction of nitrile imines, often generated in situ from hydrazonoyl halides, with alkenes or alkynes. researchgate.net This method provides a reliable route to variously substituted pyrazoles. For the synthesis of precursors to the target molecule, a [3+2] cycloaddition could employ an appropriately substituted alkyne that already contains a latent or protected aldehyde functionality. Copper-catalyzed cycloaddition of sydnones with alkynes also offers a straightforward method for constructing 1,4-disubstituted pyrazoles. organic-chemistry.orgscilit.com
Ring-Closing Procedures for Pyrazole Formation
Ring-closing or cyclocondensation reactions represent the most classical and widely used approach to pyrazole synthesis. The seminal Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), remains a staple in heterocyclic chemistry. nih.govnih.gov To construct the specific scaffold of the target molecule, 4-hydrazinopyridine (B1297392) would be reacted with a 1,3-dicarbonyl equivalent bearing a precursor to the 4-carbaldehyde group.
A particularly efficient variation involves the reaction of hydrazones with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). This method is highly valuable as it can achieve both the cyclization to form the pyrazole ring and the formylation at the C4 position in a single synthetic operation. researchgate.net Starting from an acetophenone (B1666503) and a substituted hydrazine, the resulting hydrazone undergoes an electrophilic cyclization directed by the Vilsmeier reagent, which then also acts as the formylating agent. ktu.edu This one-pot cyclization-formylation is a highly convergent strategy for producing 1-aryl-1H-pyrazole-4-carbaldehydes. researchgate.net
Another common ring-closing procedure starts from α,β-unsaturated carbonyl compounds, which react with hydrazines to form pyrazoline intermediates that can be subsequently oxidized to the aromatic pyrazole. nih.govnih.gov
| Method | Precursors | Key Features | Reference(s) |
| [3+2] Cycloaddition | Diazo compound + Alkyne | High versatility; regioselectivity is key. | organic-chemistry.org |
| Knorr Synthesis | 1,3-Dicarbonyl + Hydrazine | Classical and reliable method. | nih.govnih.gov |
| Hydrazone Cyclization | Hydrazone + Vilsmeier Reagent | One-pot cyclization and C4-formylation. | researchgate.netktu.edu |
| From α,β-Unsaturated Ketones | Chalcone + Hydrazine | Forms pyrazoline intermediate, then oxidized. | nih.gov |
Installation of the Pyridine (B92270) Moiety
Attaching the pyridine ring to the N1 nitrogen of the pyrazole core is a critical carbon-nitrogen bond-forming step. This can be accomplished either by starting with a pyridine-containing building block like 4-hydrazinopyridine or by coupling a pre-formed pyrazole with a pyridine electrophile.
N-Arylation Approaches for Pyridine Attachment
The direct N-arylation of a pyrazole with a halopyridine, such as 4-chloropyridine (B1293800) or 4-bromopyridine, is a common and effective strategy. These reactions are typically facilitated by a transition metal catalyst. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method. It generally requires a copper(I) source, a ligand (such as a diamine), and a base. researchgate.net These conditions are often robust and can tolerate a variety of functional groups on both the pyrazole and pyridine rings.
The choice of reaction conditions can be crucial for regioselectivity, especially with unsubstituted pyrazoles, but for N1-unsubstituted pyrazoles that are already substituted at C3 and/or C5, the reaction proceeds predictably at the desired nitrogen.
Metal-Catalyzed Cross-Coupling for Carbon-Nitrogen Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives for C-N bond formation. researchgate.net These reactions offer high efficiency, broad substrate scope, and often proceed under milder conditions than traditional copper-catalyzed methods. The catalytic cycle involves a palladium(0) complex, a phosphine (B1218219) ligand, and a base to couple the pyrazole nitrogen with a halopyridine. mdpi.com
This methodology allows for the coupling of a pyrazole-4-carbaldehyde (potentially with a protected aldehyde group) with a suitable pyridine derivative. Alternatively, a 1H-pyrazole can be coupled with 4-halopyridine first, followed by formylation of the resulting 1-(pyridin-4-yl)-1H-pyrazole. acs.org The development of specialized ligands has significantly expanded the scope of substrates that can be coupled effectively.
| Catalyst System | Reactants | Typical Conditions | Reference(s) |
| Copper-Catalyzed | Pyrazole + 4-Halopyridine | CuI, diamine ligand, K₂CO₃ or Cs₂CO₃, high temperature. | researchgate.net |
| Palladium-Catalyzed | Pyrazole + 4-Halopyridine | Pd(OAc)₂, phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃). | researchgate.netacs.org |
Formylation Reactions for the Carbaldehyde Group
The introduction of the aldehyde function at the C4 position of the pyrazole ring is the final key transformation. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C4 position if the N1, C3, and C5 positions are occupied.
The Vilsmeier-Haack reaction is the preeminent method for the formylation of pyrazoles and other electron-rich heterocycles. organic-chemistry.orgijpcbs.comchemistrysteps.com The reaction employs the Vilsmeier reagent, an electrophilic iminium salt generated from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). researchgate.net The reaction with a 1-arylpyrazole proceeds via electrophilic aromatic substitution at the C4 position, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the carbaldehyde. arkat-usa.org
This reaction is highly reliable for 1-substituted pyrazoles and generally provides good to excellent yields of the corresponding 4-carbaldehyde. researchgate.netktu.edu As mentioned previously, a key advantage of this reaction is its ability to be integrated into a one-pot cyclization-formylation sequence from hydrazone precursors, providing a highly atom- and step-economical route to the target structure. researchgate.net
| Reagent | Substrate | Product | Key Features | Reference(s) |
| Vilsmeier-Haack | 1-(pyridin-4-yl)-1H-pyrazole | This compound | Mild, efficient, high regioselectivity for C4. | organic-chemistry.orgresearchgate.netarkat-usa.org |
| Vilsmeier-Haack | Acetophenone 4-pyridinylhydrazone | This compound | One-pot cyclization and formylation. | researchgate.netktu.edu |
Vilsmeier-Haack Formylation in Pyrazole Systems
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. ekb.egnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. The resulting electrophilic iminium species, known as the Vilsmeier reagent, then attacks the electron-rich C4-position of the pyrazole ring. Subsequent hydrolysis of the intermediate iminium salt yields the desired pyrazole-4-carbaldehyde. ekb.eg
The general mechanism for the Vilsmeier-Haack formylation of a 1-substituted pyrazole is depicted below:
Scheme 1: General Mechanism of Vilsmeier-Haack Formylation of a Pyrazole
The reaction conditions for the Vilsmeier-Haack formylation of pyrazoles can be optimized by varying the solvent, temperature, and the nature of the Vilsmeier reagent. organic-chemistry.org For instance, microwave-assisted Vilsmeier-Haack reactions have been shown to significantly reduce reaction times and improve yields. organic-chemistry.orgresearchgate.net
A key precursor for the synthesis of this compound via the Vilsmeier-Haack reaction is 1-(pyridin-4-yl)-1H-pyrazole. The formylation would proceed by the electrophilic attack of the Vilsmeier reagent at the C4 position of the pyrazole ring. While a direct synthesis of the target compound using this method is not extensively detailed in the reviewed literature, the successful formylation of structurally similar compounds, such as 5-chloro-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde, strongly supports the viability of this approach. wikipedia.org
Alternative Formylation Pathways Including Grignard and Lithiation Methods
Beyond the Vilsmeier-Haack reaction, alternative formylation methods involving organometallic intermediates provide valuable synthetic routes to pyrazole-4-carbaldehydes. These methods often offer different reactivity profiles and can be advantageous for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack reaction.
Grignard Reagents:
The formylation of Grignard reagents is a well-established method for the synthesis of aldehydes. commonorganicchemistry.com In the context of pyrazole synthesis, this would involve the preparation of a Grignard reagent at the C4 position of the pyrazole ring, followed by reaction with a suitable formylating agent. A common formylating agent is N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon of DMF, followed by hydrolysis of the resulting tetrahedral intermediate to yield the aldehyde.
A potential route to this compound using this method would involve the formation of a Grignard reagent from a 4-halopyrazole precursor, such as 4-bromo-1-(pyridin-4-yl)-1H-pyrazole. However, the presence of the pyridine ring could complicate the formation of the Grignard reagent, potentially requiring the use of specific activating conditions or protecting groups.
Lithiation Methods:
Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org In the case of N-substituted pyrazoles, the pyrazole nitrogen atoms can direct the lithiation to the C5 position. However, by carefully choosing the lithiating agent and reaction conditions, lithiation at the C4 position can be achieved, particularly if the C5 position is blocked. Subsequent quenching of the lithiated intermediate with a formylating agent like DMF would yield the desired pyrazole-4-carbaldehyde. sci-hub.se
For a substrate like 1-(pyridin-4-yl)-1H-pyrazole, the pyridine nitrogen could also act as a directing group, potentially leading to a mixture of products. The regioselectivity of the lithiation would be influenced by factors such as the choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or LDA), the solvent, and the temperature.
Modular and Convergent Synthesis Designs
Modular and convergent synthetic strategies offer significant advantages in terms of efficiency, flexibility, and the ability to rapidly generate libraries of related compounds. These approaches involve the assembly of complex molecules from smaller, pre-functionalized building blocks.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. nih.gov MCRs are highly atom-economical and offer a convergent approach to complex molecular scaffolds like pyrazoles. preprints.org
Several MCRs have been developed for the synthesis of substituted pyrazoles. A common strategy involves the condensation of a 1,3-dicarbonyl compound, a hydrazine, and an aldehyde. arkat-usa.org While this approach typically yields 1,3,5-trisubstituted pyrazoles, modifications to the starting materials can allow for the synthesis of other substitution patterns.
For the synthesis of this compound, a potential MCR could involve the reaction of a suitably functionalized hydrazine (e.g., 4-hydrazinopyridine), a three-carbon building block bearing a protected or precursor formyl group, and another component to complete the pyrazole ring. The development of a specific MCR for the direct synthesis of the target compound would represent a significant advancement in its production.
| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product Type | Reference |
| Aldehyde | Hydrazine | β-Ketoester | Yb(PFO)₃ | Pyrazole-4-carboxylate | nih.gov |
| (Hetaryl)aldehyde | Malononitrile | Ethyl acetoacetate | Taurine / Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazole | arkat-usa.org |
| 1,3-Diketone | Hydrazine | Aldehyde | [bmim][InCl₄] | Substituted Pyrazole | nih.gov |
| 5-Amino-3-methyl-1-phenylpyrazole | Aryl aldehyde | Dimedone | Aqueous ethanol (B145695), 50°C, MW | Pyrazolo[3,4-b]quinoline | thieme-connect.com |
Protecting Group Chemistry in Targeted Synthesis
In the synthesis of complex molecules with multiple reactive sites, the use of protecting groups is often essential to ensure chemo- and regioselectivity. chemicalforums.com For the synthesis of this compound, protecting groups may be necessary for either the pyridine or the pyrazole nitrogen atoms, depending on the specific reaction conditions employed.
Pyridine Nitrogen Protection:
The pyridine nitrogen is basic and can be protonated under acidic conditions or can coordinate to Lewis acids, which can interfere with certain reactions. Common protecting groups for the pyridine nitrogen include the formation of N-oxides or the use of electron-withdrawing groups like sulfonyl chlorides. However, the introduction and removal of these protecting groups add extra steps to the synthesis. In some cases, the choice of reaction conditions can obviate the need for pyridine protection.
Pyrazole Nitrogen Protection:
The NH proton of an unsubstituted pyrazole is acidic and can be deprotonated under basic conditions. If reactions are planned at other positions of the pyrazole ring, protection of the N1 position may be required. Common protecting groups for the pyrazole nitrogen include the Boc (tert-butyloxycarbonyl) group, which can be removed under acidic conditions, or the trityl group. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry approaches can be implemented.
The use of greener solvents, such as water or ethanol, in place of hazardous chlorinated solvents is a key aspect of green synthesis. Additionally, the development of catalyst-free or recyclable catalyst systems can significantly reduce the environmental impact of a synthesis. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, increase product yields, and often allows for reactions to be carried out in the absence of a solvent or in greener solvents. researchgate.net The Vilsmeier-Haack formylation and various multicomponent reactions for pyrazole synthesis have been successfully adapted to microwave conditions. organic-chemistry.org
| Green Approach | Methodology | Advantages | Reference |
| Green Solvents | Use of water or ethanol as reaction medium | Reduced toxicity and environmental impact | |
| Green Catalysts | Use of recyclable catalysts like ammonium (B1175870) chloride or heterogeneous catalysts | Reduced waste, catalyst can be reused | nih.gov |
| Microwave-Assisted Synthesis | Vilsmeier-Haack reaction, Multicomponent reactions | Shorter reaction times, higher yields, often solvent-free | organic-chemistry.orgresearchgate.net |
| Multicomponent Reactions | One-pot synthesis of complex molecules | High atom economy, reduced waste and energy consumption | arkat-usa.org |
Reactions Involving the Carbaldehyde Functionality
The aldehyde group is the primary site for a diverse range of chemical transformations, including nucleophilic additions, condensation reactions, and redox chemistry. These reactions allow for the extension of the molecule's framework and the introduction of new functional groups.
Nucleophilic Addition Reactions
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. While specific studies on this exact molecule are not extensively detailed in the literature, the reactivity pattern is well-established for pyrazole-4-carbaldehydes. For instance, the addition of hydroxylamine (B1172632) hydrochloride in the presence of a base like pyridine leads to the formation of the corresponding oxime. umich.eduresearchgate.net This reaction proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime. Similarly, Grignard reagents and organolithium compounds can add to the carbaldehyde to produce secondary alcohols, providing a route for carbon-carbon bond formation.
Condensation Reactions (e.g., Imine, Hydrazone, Chalcone Formation)
Condensation reactions represent a major pathway for the derivatization of this compound, leading to products with extended conjugation and diverse biological activities.
Imine (Schiff Base) and Hydrazone Formation: The reaction with primary amines or hydrazines provides a straightforward method for synthesizing imines (Schiff bases) and hydrazones, respectively. researchgate.netekb.eg These reactions are typically catalyzed by a small amount of acid and involve the formation of a carbinolamine intermediate followed by the elimination of water. The resulting C=N double bond is a key feature in many biologically active molecules. For example, refluxing 1,3-diphenylpyrazole-4-carboxaldehyde with aryl hydrazines in methanol (B129727) with a few drops of acetic acid yields the corresponding hydrazone derivatives. ekb.eg
Chalcone Formation: The Claisen-Schmidt condensation of pyrazole-4-carbaldehydes with acetophenones is a widely used method for the synthesis of pyrazole-based chalcones (α,β-unsaturated ketones). healthcare-bulletin.co.ukorientjchem.org This reaction is typically carried out under basic conditions, using catalysts like aqueous potassium hydroxide (B78521) or sodium hydroxide in a solvent such as ethanol or polyethylene (B3416737) glycol (PEG-400). healthcare-bulletin.co.ukorientjchem.orgnih.gov The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent dehydration yields the chalcone.
| Reactant 1 (Pyrazole Aldehyde) | Reactant 2 (Ketone) | Conditions | Product Type |
|---|---|---|---|
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH (20%), PEG-400, rt, 2-3 h | Pyrazole-based Chalcone |
| 4-formyl pyrazole | 4-morpholinoacetophenone | aq. KOH, Ethanol, rt | Pyrazole-based Chalcone |
| Pyridine-2-carbaldehyde | Substituted Acetophenones | KOH, Methanol, rt, 24 h | Pyridine-based Chalcone |
Oxidation and Reduction Chemistry
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the carbaldehyde group to a carboxylic acid is a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in a water-pyridine medium or acidic potassium dichromate (K₂Cr₂O₇) can be employed to achieve this conversion cleanly. umich.edu For instance, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has been successfully oxidized to the corresponding pyrazole-4-carboxylic acid using KMnO₄. umich.edu The resulting carboxylic acid is a valuable intermediate that can be further converted into esters, amides, or acid chlorides.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. researchgate.net More powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) can also be used. researchgate.net The resulting alcohol can serve as a precursor for further functional group transformations.
Cycloaddition and Annulation Reactions Leading to Fused Systems
This compound and its derivatives are key building blocks for the synthesis of fused heterocyclic systems through cycloaddition and annulation reactions. These reactions typically involve the condensation of the pyrazole scaffold with other reagents to construct new rings, leading to complex polycyclic structures.
Pyrazolo[x,y-z]pyridine Derivatives (e.g., Pyrazolo[3,4-c]pyridine, Pyrazolo[3,4-b]pyridine)
The construction of a pyridine ring fused to the pyrazole core is a well-established strategy for creating compounds with potential biological activity. mdpi.comresearchgate.net
Pyrazolo[3,4-b]pyridines: The Friedländer annulation is a classic method for synthesizing these fused systems. This typically involves the reaction of a 5-amino-1H-pyrazole-4-carbaldehyde with a compound containing an active methylene (B1212753) group, such as a ketone, malononitrile, or a β-ketoester, often in the presence of a basic catalyst like piperidine (B6355638) or ethanolic potassium hydroxide. semanticscholar.org Although the parent compound lacks the requisite 5-amino group, it can be synthesized on the pyrazole ring, making the carbaldehyde an indirect precursor to these fused systems.
Pyrazolo[3,4-c]pyridines: These isomers can also be synthesized from pyrazole-4-carbaldehyde precursors. For example, treatment of a pyrazole-4-carbaldehyde bearing a phenylethynyl moiety adjacent to the carbonyl group with ammonia (B1221849) at elevated temperature and pressure can yield a pyrazolo[4,3-c]pyridine derivative. semanticscholar.org
| Pyrazole Precursor | Reagent(s) | Conditions | Fused System |
|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives | Piperidine, Ethanol | Pyrazolo[3,4-b]pyridine-5-carbonitriles semanticscholar.org |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Cyclopentanone | Ethanolic KOH, reflux | Cyclopenta[b]pyrazolo[4,3-e]pyridines semanticscholar.org |
| 5-Azido-1-phenylpyrazole-4-carbaldehyde | Cyclopentanone | Ethanolic KOH | Tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridines semanticscholar.org |
| 1-Phenyl-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | Dry Ammonia | Elevated temperature and pressure | Pyrazolo[4,3-c]pyridine semanticscholar.org |
Pyrazolo[x,y-z]pyridazine and Pyrazolo[x,y-z]quinoline Ring Systems
The pyrazole-4-carbaldehyde moiety is also instrumental in the synthesis of other important fused heterocycles like pyridazines and quinolines.
Pyrazolo[x,y-z]pyridazines: Fused pyridazine (B1198779) rings can be formed by reacting pyrazole derivatives with hydrazine. For instance, ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates react with hydrazine or methylhydrazine to form the corresponding pyrazolo[3,4-d]pyridazin-4-ones. semanticscholar.org This reaction involves the initial formation of a hydrazone at the carbaldehyde position, followed by an intramolecular cyclization via nucleophilic attack on the adjacent ester group.
Pyrazolo[x,y-z]quinolines: The synthesis of pyrazolo[3,4-b]quinolines can be achieved through a modified Friedländer condensation. This can involve a one-pot reaction of a 5-amino-1H-pyrazole-4-carbonitrile (obtainable from the corresponding carbaldehyde via the oxime) with a ketone like cyclohexanone. semanticscholar.org Another route involves the condensation of a 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with an arylamine (like 2-naphthylamine) and a methyl ketone in the presence of an acid catalyst to yield 3-(pyrazol-4-yl)-benzo[f]quinolines. researchgate.net
Other Heteroannulated Pyrazole Scaffolds (e.g., Pyrazolo[3,4-e]indolizine, Pyranopyrazoles)
The aldehyde functionality at the C4 position of the pyrazole ring in this compound serves as a versatile handle for the construction of fused heterocyclic systems through various condensation and cyclization reactions.
Pyrazolo[3,4-e]indolizine: The synthesis of the pyrazolo[3,4-e]indolizine scaffold can be achieved from pyrazole-4-carbaldehyde precursors. Although not specifically documented for the 1-(pyridin-4-yl) derivative, a general pathway involves the reaction of a 5-aminopyrazole-4-carbaldehyde with methylene active nitriles. semanticscholar.org The resulting adduct can then undergo intramolecular cyclization to yield the fused indolizine (B1195054) system. For example, the reaction of 5-(pyrrolidin-1-yl)-1H-pyrazole-4-carbaldehyde with active methylene nitriles produces an intermediate that cyclizes in the presence of zinc chloride to form the corresponding pyrazolo[3,4-e]indolizine. semanticscholar.org This strategy highlights a potential pathway for elaborating the this compound core into more complex tricyclic structures.
Pyranopyrazoles: A prominent application of this compound is in the multicomponent synthesis of pyranopyrazoles. sciensage.inforesearchgate.net These reactions are highly efficient, often proceeding in a one-pot manner to generate structurally complex products. nih.govsphinxsai.com The typical four-component reaction involves an aromatic aldehyde (in this case, this compound), malononitrile, a β-ketoester such as ethyl acetoacetate, and hydrazine hydrate. researchgate.netsphinxsai.com This condensation proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization steps. researchgate.net The use of various catalysts, including basic catalysts like piperidine or eco-friendly catalysts, can promote this reaction, often providing high yields in short reaction times. sciensage.infonih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|---|
| This compound | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Piperidine, Ethanol, Reflux | 6-Amino-3-methyl-4-(1-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles nih.gov |
| Aldehyde | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Silica grafted CuSnO3, 70°C | Pyranopyrazoles sciensage.info |
Functionalization and Modification of the Pyrazole and Pyridine Rings
Further derivatization of the this compound molecule can be achieved by targeting the pyrazole and pyridine rings for substitution or by modifying the aldehyde side chain.
Electrophilic Aromatic Substitution on Pyridine Moiety
Direct electrophilic aromatic substitution (SEAr) on the pyridine ring is a synthetically challenging endeavor. wikipedia.org The nitrogen atom's electronegativity significantly reduces the electron density of the aromatic system, making it much less reactive towards electrophiles compared to benzene. wikipedia.org Furthermore, the reaction conditions for many SEAr reactions, such as nitration or sulfonation, involve strong acids. In such media, the pyridine nitrogen is readily protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgrsc.org
Consequently, electrophilic substitution on the pyridine moiety of this compound is unlikely to proceed under standard conditions. A common strategy to overcome this low reactivity is to first convert the pyridine to a pyridine N-oxide. wikipedia.org The N-oxide functionality is electron-donating, which activates the ring system, particularly at the ortho and para positions, making electrophilic attack more favorable. rsc.org After the desired substitution has been achieved, the N-oxide can be reduced back to the pyridine.
Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic rings and represent a key strategy for modifying the this compound scaffold. ktu.edunih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity and functional group tolerance. ktu.edu
Common strategies often involve the introduction of a halide or a triflate group onto the pyrazole or pyridine ring to serve as a coupling partner. For instance, pyrazole triflates, which can be prepared from the corresponding hydroxypyrazoles, readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to introduce new aryl or heteroaryl substituents. ktu.edu While this requires a different starting material, it illustrates a robust method for functionalizing the pyrazole core. Other significant palladium-catalyzed reactions include the Heck reaction (coupling with alkenes), Stille coupling (using organotin reagents), and Buchwald-Hartwig amination (forming C-N bonds). lumenlearning.com These methods provide extensive opportunities for creating a diverse library of derivatives from suitably activated precursors of this compound.
| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide/Triflate + Boronic Acid/Ester | C-C | Pd(PPh3)4, Pd(OAc)2 |
| Heck Reaction | Organohalide/Triflate + Alkene | C-C | Pd(OAc)2 |
| Stille Coupling | Organohalide/Triflate + Organostannane | C-C | Pd(PPh3)4 |
| Buchwald-Hartwig Amination | Organohalide/Triflate + Amine | C-N | Pd2(dba)3 + Ligand (e.g., BINAP) |
Side-Chain Modifications and Substituent Effects
The aldehyde group at the 4-position of the pyrazole ring is the primary site for side-chain modifications. Its reactivity is influenced by the electronic properties of both the pyrazole and the N-linked pyridine rings. The pyridine ring is strongly electron-withdrawing, which can impact the electrophilicity of the aldehyde's carbonyl carbon.
A principal pathway for modifying the side chain is through condensation reactions. The Knoevenagel condensation, for instance, involves the reaction of the aldehyde with compounds containing an active methylene group (e.g., malononitrile, barbituric acid) in the presence of a basic catalyst. nih.gov This reaction is a key step in the synthesis of pyranopyrazoles and other complex heterocyclic systems. nih.gov
Other potential modifications of the aldehyde group include:
Oxidation: Conversion to a carboxylic acid group.
Reduction: Formation of a primary alcohol ((1-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol).
Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.
Wittig Reaction: Reaction with phosphorus ylides to form alkenes.
The electronic interplay between the two rings is significant. The electron-withdrawing nature of the 4-pyridyl group at the N1 position of the pyrazole will decrease the electron density of the pyrazole ring, affecting its susceptibility to electrophilic attack. Conversely, the pyrazole ring acts as a substituent on the pyridine ring, modulating its chemical properties. These substituent effects are crucial considerations when designing synthetic pathways for the functionalization of this versatile molecule.
Spectroscopic and Structural Elucidation Methodologies for 1 Pyridin 4 Yl 1h Pyrazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR and Carbon (¹³C) NMR
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyridinyl and pyrazole (B372694) rings, as well as the aldehyde proton. The aldehyde proton (CHO) is typically the most deshielded, appearing as a singlet at a high chemical shift (δ), generally around 9.9-10.1 ppm.
The protons on the pyrazole ring, H-3 and H-5, would appear as singlets. Based on data from analogous structures like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the H-5 proton is expected to resonate further downfield (around 8.3-8.6 ppm) than the H-3 proton. ekb.eg The pyridinyl moiety exhibits a characteristic AA'BB' or a set of two doublets pattern for its aromatic protons. The protons ortho to the nitrogen atom (H-2' and H-6') are more deshielded than the protons meta to the nitrogen (H-3' and H-5'). For comparison, in 4-pyridinecarboxaldehyde, these protons appear at approximately 8.9 ppm and 7.7 ppm, respectively. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the aldehyde group is highly deshielded, with a characteristic resonance above 185 ppm. ekb.eg The carbon atoms of the pyrazole and pyridine (B92270) rings appear in the aromatic region (typically 110-160 ppm). The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the aldehyde substituent. For instance, in derivatives like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the pyrazole carbons C-3, C-4, and C-5 show distinct signals, with C-4 being significantly shielded compared to C-3 and C-5. ekb.eg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | ~9.9-10.1 (s) | ~185-191 |
| Pyrazole H-3 | ~8.0-8.3 (s) | ~135-140 |
| Pyrazole C-4 | - | ~115-120 |
| Pyrazole H-5 | ~8.3-8.6 (s) | ~140-145 |
| Pyridine H-2'/H-6' | ~8.7-8.9 (d) | ~150-152 |
| Pyridine H-3'/H-5' | ~7.7-7.9 (d) | ~112-115 |
| Pyridine C-4' | - | ~145-148 |
Note: Predicted values are based on data from analogous pyrazole and pyridine compounds.
Advanced NMR Techniques
For unambiguous assignment of all signals and a deeper understanding of the molecular structure, advanced 2D NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent protons on the pyridine ring (H-2'/H-3' and H-5'/H-6').
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like C-4 and C-4') and for confirming the connectivity between the pyrazole and pyridine rings. For example, correlations would be expected between the pyridine H-3'/H-5' protons and the pyrazole N-1 atom's neighboring carbons, and between the aldehyde proton and the pyrazole C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution, specifically the relative orientation of the two aromatic rings. mdpi.com
For derivatives containing other NMR-active nuclei, such as ¹⁵N, ¹⁹F, or ¹¹B, specialized NMR experiments can provide further structural insights. For instance, ¹⁵N NMR or ¹H-¹⁵N HMBC can help to distinguish the different nitrogen environments within the pyrazole and pyridine rings. mdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
The most prominent band is the C=O stretching vibration of the aldehyde group, which is expected in the region of 1660-1700 cm⁻¹. ekb.eg The exact position depends on conjugation; its conjugation with the pyrazole ring would likely place it at the lower end of this range. Aromatic C-H stretching vibrations from both rings are typically observed above 3000 cm⁻¹. ekb.eg The stretching vibrations of the C=C and C=N bonds within the aromatic pyrazole and pyridine rings usually appear in the 1400-1630 cm⁻¹ region. wisdomlib.org The C-H bending vibrations for the substituted aromatic rings give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050-3150 |
| Aldehyde C-H Stretch | 2720-2820 |
| Aldehyde C=O Stretch | 1660-1700 |
| Aromatic C=C and C=N Stretch | 1400-1630 |
| Aromatic C-H Bending | Below 1000 |
Note: Expected frequencies are based on data from related pyrazole carbaldehyde derivatives. ekb.egwisdomlib.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₇N₃O), the expected monoisotopic mass is 173.0589 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby verifying the molecular formula.
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways would likely involve the loss of the aldehyde group (CHO, 29 Da) or cleavage at the bond connecting the pyrazole and pyridine rings. The stability of the resulting heterocyclic fragments would dictate the major peaks observed in the spectrum. Advanced techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation of the molecular ion, providing greater confidence in the structural assignment.
X-ray Crystallography for Solid-State Structure Determination
The pyrazole ring is expected to be planar. The dihedral angle between the pyrazole and pyridine rings is a key conformational feature. In similar structures, this angle indicates a slight twist between the two rings, often to minimize steric hindrance. researchgate.net The aldehyde group is generally found to be nearly co-planar with the pyrazole ring to maximize conjugation.
In the crystal lattice, molecules are likely to be arranged through a network of intermolecular interactions. Weak C-H···O hydrogen bonds involving the aldehyde oxygen and aromatic C-H donors are common, often forming dimeric structures. researchgate.net Furthermore, π–π stacking interactions between the aromatic pyrazole and pyridine rings of adjacent molecules can play a significant role in stabilizing the crystal packing. researchgate.net
Table 3: Typical Crystallographic Parameters for a Pyrazole Carbaldehyde Derivative (based on 1-Phenyl-1H-pyrazole-4-carbaldehyde)
| Parameter | Typical Value/Observation |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Ring Planarity | Pyrazole and Phenyl rings are planar |
| Dihedral Angle (Ring-Ring) | ~10° |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π–π stacking |
Source: Data derived from the crystal structure of 1-Phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net
Vibrational Spectroscopy and Raman Scattering for Conformational Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a comprehensive picture of the molecular vibrations. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, the two techniques are complementary.
For this compound, Raman spectroscopy would be particularly useful for studying the vibrations of the C=C bonds within the aromatic rings, which often give rise to strong Raman signals. The symmetric ring breathing modes of both the pyridine and pyrazole rings are expected to be prominent in the Raman spectrum, typically appearing around 1000 cm⁻¹. researchgate.net By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of all vibrational modes can be achieved. This combined experimental and computational approach can also be used to study different possible conformers of the molecule and determine the most stable geometry.
Computational and Theoretical Investigations of 1 Pyridin 4 Yl 1h Pyrazole 4 Carbaldehyde Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde from first principles. These methods solve the Schrödinger equation, offering a detailed view of the molecule's electronic landscape.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a primary tool for investigating the electronic properties and equilibrium geometry of pyrazole (B372694) derivatives. asrjetsjournal.orgufrj.br By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can perform geometry optimization to find the most stable molecular conformation. asrjetsjournal.orgnih.gov This process minimizes the energy of the molecule by adjusting the positions of its atoms, leading to the prediction of key structural parameters like bond lengths and angles. youtube.com For this compound, DFT calculations would elucidate the planarity between the pyridine (B92270) and pyrazole rings and the orientation of the carbaldehyde group. nih.gov
Once the geometry is optimized, DFT is used to calculate fundamental electronic properties. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's electronic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. nih.gov Furthermore, the distribution of HOMO and LUMO across the molecule reveals regions that are prone to electrophilic and nucleophilic attack, respectively. For pyrazole derivatives, the HOMO is often localized on the π-electron-rich aromatic systems, while the LUMO distribution highlights potential sites for accepting electrons. nih.gov
Table 1: Representative Electronic Properties Calculable via DFT
| Property | Description | Typical Application |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical reactivity and stability |
| Ionization Potential (IP) | Energy required to remove an electron | Calculated from EHOMO |
| Electron Affinity (EA) | Energy released when an electron is added | Calculated from ELUMO |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution on the molecule's surface | Predicts sites for intermolecular interactions asrjetsjournal.org |
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles without empirical data, provide a rigorous approach to calculating the molecular properties of compounds like this compound. These methods are computationally intensive but offer high accuracy for determining various properties, including vibrational frequencies, which can be correlated with experimental infrared and Raman spectra. asrjetsjournal.org Such calculations help in the assignment of spectral bands to specific molecular motions, confirming the presence of functional groups. Additionally, ab initio calculations can predict NMR chemical shifts, providing theoretical support for experimental structural elucidation. asrjetsjournal.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of this compound over time. eurasianjournals.commdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape, revealing how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological receptor. mdpi.com
For this specific molecule, MD simulations would be crucial for understanding the rotational freedom between the pyridinyl and pyrazole rings. This analysis helps identify the most stable conformations and the energy barriers between them. When studying potential applications, such as in drug design, MD simulations can model the interaction of the molecule with a protein's active site, assessing the stability of the complex and identifying key intermolecular interactions that contribute to binding affinity. nih.govmdpi.com Simulations typically run for nanoseconds can reveal minor conformational changes and fluctuations that are essential for understanding the dynamic stability of such complexes. nih.govdntb.gov.ua
Topological Analysis of Electron Density
The topological analysis of electron density provides a quantitative description of chemical bonding and intermolecular interactions, moving beyond simple geometric considerations.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. nih.gov This method identifies bond critical points (BCPs) between atoms, which are indicative of an interaction. imedpub.com The properties at these BCPs, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. imedpub.com
For this compound, QTAIM can be used to analyze intramolecular hydrogen bonds, such as potential C-H···N or C-H···O interactions that contribute to the molecule's conformational stability. It can also quantify the strength and nature of intermolecular hydrogen bonds and other weak interactions that govern how the molecules pack in a crystal. imedpub.com For instance, a positive value of ∇²ρ at a BCP is characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces. nih.gov
Hirshfeld Surface Analysis for Crystal Packing and Non-Covalent Interactions
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying the diverse intermolecular interactions within a crystal lattice. nih.govrsc.org The Hirshfeld surface is generated for a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are used to generate a dnorm surface, where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.govnih.gov
Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Pyridinyl-Pyrazole Derivative
| Contact Type | Description | Example Percentage Contribution |
|---|---|---|
| H···H | Contacts between hydrogen atoms | 46.4% nih.gov |
| C···H/H···C | Contacts between carbon and hydrogen atoms | 22.4% nih.gov |
| O···H/H···O | Hydrogen bonds involving oxygen | 11.9% nih.gov |
| N···H/H···N | Hydrogen bonds involving nitrogen | 11.1% nih.gov |
| Other | e.g., C···C, N···O contacts | < 10% |
Prediction of Reactivity and Reaction Mechanisms
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating this structure and predicting where and how a molecule is likely to react. For pyrazole derivatives, DFT calculations can be used to determine a variety of reactivity descriptors.
Key aspects of reactivity prediction include:
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on the surface of a molecule. These maps are invaluable for identifying electrophilic and nucleophilic sites. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine and pyrazole rings, as well as the oxygen atom of the carbaldehyde group, would be expected to be regions of negative potential, while the hydrogen atom of the carbaldehyde group and parts of the aromatic rings would show positive potential.
Global Reactivity Descriptors: Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
The prediction of reaction mechanisms is another area where computational chemistry excels. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most likely reaction pathways. For instance, in reactions involving the carbaldehyde group, such as condensation reactions, computational studies can model the step-wise formation of intermediates and calculate the activation energies for each step, thus providing a detailed mechanistic picture.
Table 1: Illustrative Calculated Reactivity Descriptors for a Pyrazole Carbaldehyde Derivative
| Parameter | Value (Illustrative) | Description |
| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 eV | Measure of chemical stability and reactivity |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 2.1 eV | Energy released when an electron is added |
| Electronegativity | 4.3 eV | The power of an atom to attract electrons to itself |
| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution |
Note: The values in this table are for illustrative purposes and are typical for pyrazole derivatives, not specific to this compound.
In Silico Modeling for Structure-Property Relationships
In silico modeling encompasses a range of computational techniques used to predict the properties of molecules and to establish relationships between a molecule's structure and its activity. This is particularly important in fields like drug discovery and materials science.
For this compound, in silico modeling could be used to predict a variety of properties:
Physicochemical Properties: Basic properties such as molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors can be readily calculated from the molecular structure. These are crucial for predicting the molecule's behavior in different environments, such as its solubility and ability to cross biological membranes.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling technique that aims to find a mathematical relationship between the structural properties of a series of compounds and their biological activity. By calculating a range of molecular descriptors (which can be constitutional, topological, electronic, or steric), a predictive model can be built. For a class of compounds including this compound, a QSAR study could predict its potential efficacy as, for example, an enzyme inhibitor or a receptor antagonist, based on the activities of structurally similar compounds.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Molecular docking is extensively used to predict the interaction between a small molecule (ligand) and a protein target. For this compound, docking studies could be performed to investigate its potential to bind to various enzymes or receptors, providing insights into its possible pharmacological effects.
Table 2: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptors | Information Provided |
| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molar Refractivity, van der Waals Volume | Size and shape of the molecule |
Note: This table lists general classes of descriptors and is not based on a specific study of this compound.
These computational approaches provide a framework for understanding the chemical nature of this compound and for guiding future experimental work.
Advanced Research Applications and Future Directions for 1 Pyridin 4 Yl 1h Pyrazole 4 Carbaldehyde
Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures
The true power of 1-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde in synthetic chemistry lies in the reactivity of its aldehyde functional group. This group serves as a convenient handle for a multitude of chemical transformations, particularly condensation and cyclization reactions, providing access to a wide array of complex, fused heterocyclic systems that would be otherwise difficult to synthesize. researchgate.net Pyrazole-4-carbaldehydes are well-established precursors for constructing fused ring systems with diverse biological and material properties. nih.govfishersci.com
The aldehyde moiety can react with various nucleophiles, including amines, active methylene (B1212753) compounds, and hydrazines, to initiate a cascade of reactions that result in the formation of new rings fused to the initial pyrazole (B372694) core. For instance, reactions with compounds containing active methylene groups can lead to the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[4,3-c]quinolines, and other related structures. nih.gov Friedländer annulation, a classic method for quinoline synthesis, can be adapted using pyrazole-4-carbaldehyde derivatives to produce pyrazolo[3,4-b]quinolines. nih.gov
Furthermore, multicomponent reactions involving this aldehyde, a compound with an active methylene group, and a thiol derivative can yield highly functionalized pyridine (B92270) rings fused or appended to the pyrazole scaffold. nih.gov The versatility of this synthetic intermediate is summarized in the table below, which showcases the range of heterocyclic architectures accessible from pyrazole-4-carbaldehyde precursors.
| Precursor Type | Reactant(s) | Resulting Heterocyclic System | Reaction Type |
|---|---|---|---|
| 5-Azido-pyrazole-4-carbaldehyde | Cyclopentanone | Cyclopenta[b]pyrazolo[4,3-e]pyridine | One-pot condensation/cyclization |
| 5-Azido-pyrazole-4-carbaldehyde | Cyclohexanone | Pyrazolo[3,4-b]quinoline | One-pot condensation/cyclization |
| 5-(Piperidin-1-yl)-1H-pyrazole-4-carbaldehyde | Active Methylene Nitriles | Pyrazolo[4,3-c]quinolizine | Condensation followed by intramolecular cyclization |
| 3-(2-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Wittig Reagent, then NaH | Benzo[b]pyrazolo[3,4-d]azocin-6-one | Wittig reaction followed by intramolecular cyclization |
| 5-Amino-1,2-azoles | 5-Chloropyrazole-4-carbaldehydes | Dipyrazolo[3,4-b:4',3'-e]pyridine | [1+1] Condensation |
Development of Chemical Sensors and Probes
The unique electronic properties and structural rigidity of the pyridin-pyrazole scaffold make it an excellent platform for designing chemosensors. nih.gov The aldehyde group of this compound is pivotal, allowing for its derivatization into sophisticated sensor molecules capable of detecting specific ions and changes in environmental pH through observable optical signals.
Colorimetric and Fluorescent Chemodosimeters for Ion Sensing (e.g., Cyanide, Mercury)
Pyrazole derivatives have been successfully employed as reagents in the synthesis of chemosensors for various ions. wikipedia.org The strategy typically involves a condensation reaction of the aldehyde with a specific recognition unit to create a larger conjugated system. Upon binding with a target ion, the electronic structure of this system is perturbed, leading to a change in its light absorption (colorimetric) or emission (fluorescent) properties.
Notably, pyrazole-based heteroaldehydes have been used to develop chemodosimeters for the highly toxic cyanide ion (CN⁻). wikipedia.org One effective approach involves the synthesis of donor-π-acceptor (D-π-A) hemicyanine dyes. In these systems, the pyridin-pyrazole unit can act as an electron-donating group, and the aldehyde is used to link it to an electron-accepting unit, such as an indolium salt. The cyanide ion can then nucleophilically attack the conjugated system, disrupting the charge transfer pathway and causing a distinct and often ratiometric change in the fluorescence signal, allowing for sensitive detection. wikipedia.org
Similarly, derivatives of pyridyl-pyrazoles have been fashioned into fluorescent probes for heavy metal ions like mercury (Hg²⁺). wikipedia.org The pyrazole and pyridine nitrogen atoms can act as a chelating unit for metal ions, and the binding event modulates the photophysical properties of the molecule, often leading to fluorescence quenching or enhancement. This principle has been extended to the detection of other biologically and environmentally important cations, including Fe³⁺, Al³⁺, and Zn²⁺, using various pyrazole-based sensor designs. nih.govbohrium.com
| Sensor Base Scaffold | Target Ion | Sensing Type | Detection Limit (LOD) |
|---|---|---|---|
| N-(2-pyridyl)pyrazole-hemicyanine | CN⁻ | Colorimetric & Ratiometric Fluorescence | Not Specified |
| 1-(2-pyridyl)-4-styrylpyrazole | Hg²⁺ | Fluorescence | 0.31 µM |
| Pyrazole-pyrazoline | Fe³⁺ | Fluorescence Quenching | 0.39 nM |
| Pyridine–pyrazole hydrazide | Al³⁺ | Fluorescence "Off-On" | 4.78 µM |
| Pyrazoline derivative | Cd²⁺ | Fluorescence | Not Specified |
pH Indicators and Environmental Probes
The presence of the pyridine ring, with its basic nitrogen atom, imparts inherent pH sensitivity to this compound and its derivatives. The lone pair of electrons on the pyridine nitrogen can accept a proton under acidic conditions, forming a pyridinium cation. This protonation event significantly alters the electronic landscape of the molecule.
In fluorescent derivatives, protonation can induce or modify an intramolecular charge transfer (ICT) process. For example, in some fused pyrazole-phenanthridine systems, the neutral molecule exhibits weak fluorescence, with the pyrazole acting as an electron donor. Upon protonation, the newly formed pyridinium ion becomes a strong electron acceptor, switching on a brilliant ICT-based fluorescence emission at a different wavelength. This "off-on" switching mechanism makes such compounds highly effective as fluorescent pH probes for acidic environments, with applications in monitoring pH changes within biological cells. nih.gov The fluorescence of these probes can be reversible, with the addition of a base restoring the original non-fluorescent state. This responsiveness to H⁺ concentration allows for the development of probes for mapping pH gradients in cellular organelles or for monitoring environmental acidity.
Applications in Advanced Materials Science
The convergence of high fluorescence quantum yields, good thermal stability, and versatile synthetic accessibility has positioned pyrazole derivatives as promising candidates for advanced materials. fishersci.com The this compound scaffold incorporates key features desirable for the creation of novel luminescent materials and components for optoelectronic devices.
Luminescent and Fluorescent Materials
The pyrazole ring itself is a component of many fluorescent compounds. fishersci.com When combined with other aromatic systems like pyridine, the resulting extended π-conjugation often leads to materials with strong luminescence. The photophysical properties, such as emission color and quantum yield, can be finely tuned by modifying the substituents on the pyridin-pyrazole core. The aldehyde group on this compound is an ideal starting point for such modifications, allowing for the attachment of various chromophores to create a library of materials with tailored fluorescent properties. These materials are being explored for applications ranging from biological imaging agents to solid-state lighting. nih.govwikipedia.org
Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)
The development of efficient Organic Light-Emitting Diodes (OLEDs) relies on materials with excellent charge-transporting and emissive properties. Pyrazole and its close relatives, pyrazolines, have attracted significant attention in this field. These heterocyclic cores are known to function as effective hole-transporting and blue-light-emitting materials.
The structure of this compound is particularly promising. The pyrazole moiety is electron-rich and generally facilitates hole transport, while the pyridine moiety is electron-deficient and aids in electron transport. Combining both units in a single molecule is a well-known strategy for creating bipolar host materials or single-molecule emitters for OLEDs, which can lead to more balanced charge injection and recombination, thereby improving device efficiency and lifetime. The aldehyde functionality allows for the incorporation of this advantageous scaffold into larger polymeric or dendritic structures designed for enhanced performance in optoelectronic devices.
Solvatochromic Compounds
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a molecule by the surrounding solvent molecules, which is particularly pronounced in "push-pull" systems. These molecules typically contain an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge.
This compound possesses the structural characteristics of a push-pull chromophore. The pyridyl group, being electron-deficient, acts as a strong electron-accepting moiety. The pyrazole ring serves as the π-conjugated linker, and the carbaldehyde group further enhances the electron-accepting nature of the system. This intramolecular charge-transfer character makes the molecule's electronic transitions sensitive to the polarity of its environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption or emission spectrum.
While direct solvatochromic studies on this compound are not extensively documented, research on analogous pyrazoline derivatives demonstrates the principle effectively. researchgate.netacs.org For instance, certain push-pull pyrazoline dyes exhibit significant spectral shifts in response to changes in solvent polarity, highlighting their potential as sensitive solvent indicators. acs.org The extent of these shifts is dependent on the strength of the donor/acceptor groups and the efficiency of the π-bridge. nih.gov The study of such compounds is crucial for developing sensors and probes for various chemical and biological systems.
Table 1: Illustrative Solvatochromic Shifts in a Representative Push-Pull Pyrazoline Derivative
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Toluene | 33.9 | 420 | 480 | 2843 |
| Chloroform | 39.1 | 435 | 515 | 3587 |
| Acetone | 42.2 | 440 | 530 | 3902 |
| Ethanol (B145695) | 51.9 | 450 | 560 | 4321 |
Note: Data is hypothetical and serves to illustrate the solvatochromism concept based on findings for similar push-pull dyes. nih.govnih.gov
Coordination Chemistry as a Ligand Scaffold
The molecular architecture of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple potential donor sites: the nitrogen atom of the pyridine ring and the nitrogen atom at the 2-position of the pyrazole ring. This arrangement allows it to act as a bidentate chelating ligand, forming stable complexes with a wide variety of metal ions. researchgate.netresearchgate.net The pyrazole scaffold itself is a cornerstone in the formation of coordination compounds, capable of creating diverse structural topologies. researchgate.net
Metal-Organic Framework (MOF) Precursors
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The ability to tailor the organic ligand is a key feature in designing MOFs for specific applications like gas storage, separation, and catalysis. digitellinc.comrsc.org Pyrazole-based ligands are highly valued in MOF synthesis due to their robust coordination properties and the stability they impart to the resulting frameworks. semanticscholar.orgresearchgate.net
This compound is a promising precursor for MOF synthesis. Its two nitrogen donor atoms can bridge metal centers to form extended one-, two-, or three-dimensional networks. digitellinc.com The rigidity of the pyridyl-pyrazole backbone is advantageous for creating porous structures with permanent cavities. Furthermore, the aldehyde functional group can serve two important purposes: it can act as an additional, weaker coordination site, or it can be preserved within the MOF pores for post-synthetic modification, allowing for the introduction of other functional groups to fine-tune the properties of the material.
Table 2: Examples of MOFs Constructed from Pyrazole-Based Ligands
| MOF Name | Ligand | Metal Ion | Key Feature/Application |
|---|---|---|---|
| AsCM-303 | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | Zn(II) | Unusual "pinwheel"-shaped pores researchgate.net |
| PCN-300 | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Cu(II) | High stability and catalytic activity |
Metal Complex Formation and Catalytic Applications
The coordination of this compound to transition metals can yield discrete metal complexes with potential catalytic applications. Ligands containing both pyrazole and pyridine moieties have been extensively studied, and their metal complexes are active in a range of catalytic transformations. nih.govresearchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing pyridyl and carbaldehyde groups, can modulate the reactivity of the metal center.
Complexes derived from such ligands have shown promise in reactions such as:
Oxidation Reactions: The stable coordination sphere can support metal centers in various oxidation states, facilitating electron transfer processes.
C-C Coupling Reactions: Pyrazole-ligated palladium, nickel, and copper complexes have been successfully employed as catalysts in Suzuki, Heck, and other cross-coupling reactions. researchgate.net
Hydrogenation/Dehydrogenation: Ruthenium and iridium complexes with pincer-type pyridyl-pyrazole ligands have demonstrated high activity in transfer hydrogenation of ketones and dehydrogenation of formic acid. nih.gov The ligand can actively participate in these reactions through metal-ligand cooperation. nih.gov
Design of Novel Chemical Entities for Further Exploration
The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov The aldehyde functionality at the 4-position of the pyrazole ring in this compound serves as a versatile synthetic handle for chemical elaboration, making it a valuable starting material for the construction of more complex molecules. umich.edumdpi.com
The aldehyde group can readily undergo a variety of chemical transformations, including:
Condensation Reactions: Reaction with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of Knoevenagel condensation products, which are themselves useful intermediates. ekb.eg
Schiff Base Formation: Condensation with primary amines yields imines (Schiff bases), providing a straightforward route to introduce diverse substituents and build larger molecular frameworks. stmjournals.com
Reductive Amination: The aldehyde can be converted to an amine, offering another pathway for functionalization.
Wittig and Related Reactions: Carbon-carbon double bonds can be formed, extending the conjugation of the system.
Multicomponent Reactions: Pyrazole-4-carbaldehydes are frequently used as key components in one-pot multicomponent reactions to efficiently generate complex heterocyclic systems, such as pyranopyrazoles and pyridopyrazoles. ekb.eg
These synthetic pathways allow for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in drug discovery programs and the development of novel materials with tailored properties. mdpi.com
Emerging Methodologies and Interdisciplinary Research Opportunities
The unique combination of a pyridyl group, a pyrazole ring, and a reactive carbaldehyde function in a single molecule opens up numerous avenues for advanced research. The versatility of this scaffold positions it at the nexus of several scientific disciplines, including organic synthesis, materials science, and medicinal chemistry. mdpi.comnih.gov
Future research directions and interdisciplinary opportunities include:
Advanced Materials: The development of functional MOFs and coordination polymers for applications in chemical sensing, selective gas capture, or heterogeneous catalysis. The solvatochromic properties could be harnessed to create materials that respond to their chemical environment.
Supramolecular Chemistry: The pyridyl-pyrazole moiety can direct the self-assembly of complex supramolecular architectures through a combination of coordination bonds and non-covalent interactions like hydrogen bonding and π-π stacking.
Medicinal Chemistry: As a privileged structure, the pyrazole core is a focal point for the design of new therapeutic agents. nih.govnih.gov The this compound scaffold can be elaborated to target a wide range of biological targets, such as protein kinases, which are implicated in diseases like cancer and inflammatory disorders. nih.gov
Computational Chemistry: Theoretical studies can be employed to predict the electronic, photophysical, and coordination properties of the molecule and its derivatives. This computational insight can guide the rational design of new functional materials and bioactive compounds, accelerating the discovery process.
The continued exploration of this compound and its derivatives, facilitated by emerging synthetic methodologies and interdisciplinary collaboration, is poised to unlock new scientific advancements and practical applications. nih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H NMR typically shows a singlet for the aldehyde proton at δ 9.8–10.2 ppm and distinct pyridyl/pyrazole ring proton splitting .
- X-ray Crystallography : Single-crystal X-ray diffraction confirms planar geometry and intermolecular interactions (e.g., C–H···O hydrogen bonds) between the aldehyde and pyridyl groups .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyrazole) .
How can regioselectivity challenges in heterocyclic ring formation using this aldehyde be addressed?
Advanced Research Focus
Regioselectivity in fused heterocycles (e.g., pyrazolo[3,4-c]pyrazoles) depends on reaction conditions and substituent effects :
- Temperature : Refluxing with hydrazine hydrate in ethanol yields 1,6-dihydropyrazolo[3,4-c]pyrazole, while room-temperature reactions with iodine favor 6H-pyrazolo[3,4-c]pyrazol-2-ylamine .
- Electron-Withdrawing Groups : The pyridin-4-yl group directs electrophilic attacks to the pyrazole C-5 position due to its electron-deficient nature .
What computational methods are used to predict the reactivity and spectral properties of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimized geometries (B3LYP/6-311G++(d,p)) correlate with crystallographic data, confirming planarity and charge distribution .
- TD-DFT : Predicts UV-Vis absorption spectra (e.g., π→π* transitions at ~300 nm) .
- Hirshfeld Surface Analysis : Maps intermolecular interactions, explaining packing efficiencies in crystal lattices .
How can contradictory literature data on synthetic outcomes be resolved?
Advanced Research Focus
Discrepancies in product distribution (e.g., side reactions or alternate regioisomers) arise from:
- Ambient Moisture : Hydrolysis of intermediates may occur if anhydrous conditions are not maintained .
- Catalyst Purity : Trace impurities in POCl₃ or DMF can alter reaction pathways.
- Analytical Validation : Cross-verify results using multiple techniques (e.g., HPLC-MS alongside ¹H NMR) .
What purification strategies are recommended for isolating high-purity this compound?
Q. Basic Research Focus
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
- HPLC : Reverse-phase C18 columns resolve polar byproducts (e.g., unreacted hydrazines) .
How does the pyridin-4-yl substituent influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Focus
The pyridin-4-yl group acts as a π-deficient directing group , enabling:
- Suzuki-Miyaura Coupling : Pd-catalyzed reactions at the pyrazole C-3 position (activated by the aldehyde’s electron-withdrawing effect) .
- Nucleophilic Substitution : The aldehyde undergoes condensation with amines or hydrazides to form Schiff bases or hydrazones, useful in bioactive molecule synthesis .
What are the applications of this compound in multi-step syntheses of pharmacologically relevant molecules?
Advanced Research Focus
It serves as a precursor for:
- Antimicrobial Agents : Condensation with thiosemicarbazides yields thiazolidinones with confirmed antibacterial activity .
- Heterocyclic Libraries : Reacts with hippuric acid under Knorr conditions to form oxazolones, which are scaffolds for kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
